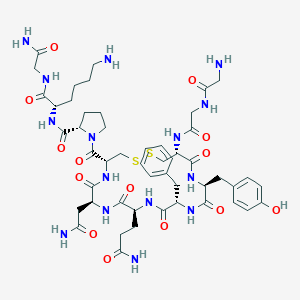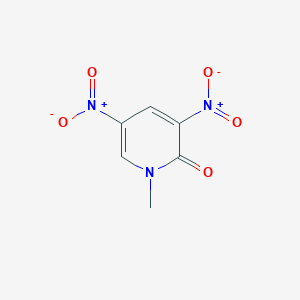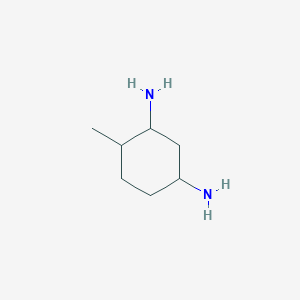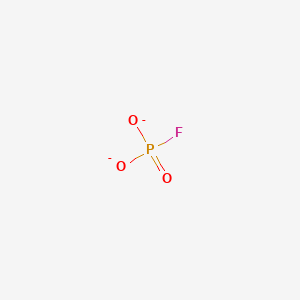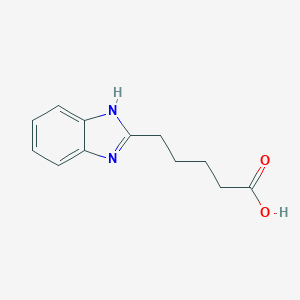
5-(1H-benzimidazol-2-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-5-azolylpentanoic acids, involves the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with appropriate azoles under basic conditions, followed by deprotection to yield the desired 2-amino-5-azolylpentanoic acids. Such methodologies demonstrate the chemical flexibility and reactivity of the pentanoic acid backbone when combined with benzimidazole and other heterocyclic motifs (Ulhaq et al., 1998).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been extensively studied, showing that these compounds can adopt diverse conformations and binding modes in complex with various metals and organic molecules. For instance, coordination compounds with 1H-benzimidazole-2-carboxylic acid exhibit unique structural features, highlighting the versatility of benzimidazole derivatives in forming complex architectures (Xia et al., 2013).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including condensation, cyclocondensation, and substitution, to yield novel compounds with potential biological activity. For example, the synthesis of novel 3-(5-substituted benzimidazol-2-yl)-5-arylisoxazolines involves condensation of 2-acetyl benzimidazoles with different aromatic aldehydes, showcasing the reactivity of the benzimidazole moiety (Reddy & Reddy, 2010).
Aplicaciones Científicas De Investigación
Mucomembranous Protection 5-(1H-benzimidazol-2-yl)pentanoic acid derivatives demonstrate promising mucomembranous protective properties. Novel 5-[(2E)-1-(1H-benzimidazol-2-yl)-3-substituted phenylprop-2-en-1-ylidene] pyrimidine-2, 4, 6 (1H, 3H, 5H)-triones synthesized and screened for antiulcer activity exhibited significant mucosal protection, paralleling standard treatments in effectiveness (Mathew, Suresh, & Anbazhagan, 2013).
Antiparasitic Properties In the realm of antiparasitic research, benzimidazole derivatives, including 5-(1H-benzimidazol-2-yl)pentanoic acid, have demonstrated efficacy. A prodrug of this compound showed considerable morphological damage to Echinococcus multilocularis metacestodes, suggesting potential for treatment against alveolar hydatid disease (AHD) (Walchshofer, Delabre-Defayolle, Paris, & Pétavy, 1990).
Antinociceptive Effects Further studies have illustrated the antinociceptive properties of benzimidazole 5-carboxylic acid derivatives. Specifically, 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid showed prominent analgesic activity, highlighting the importance of the 2-(o-substituted phenyl) group in benzimidazole compounds for naloxone-sensitive analgesic activity (Aydin, Beis, & Can, 2003).
Proton Pump Inhibition A study on a newly synthesized benzimidazole derivative (YJA20379-5) revealed potent inhibitory effects on the K+-stimulated H+,K+-ATPase activity, affirming its potential as a proton pump inhibitor. The compound demonstrated significant inhibitory effects on gastric acid secretion and provided protective effects against gastric and duodenal damages in rats (Shon et al., 1998).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(1H-benzimidazol-2-yl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12(16)8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXHPONACTZBEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365341 |
Source


|
| Record name | 5-(1H-benzimidazol-2-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-benzimidazol-2-yl)pentanoic acid | |
CAS RN |
14678-78-5 |
Source


|
| Record name | 5-(1H-benzimidazol-2-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

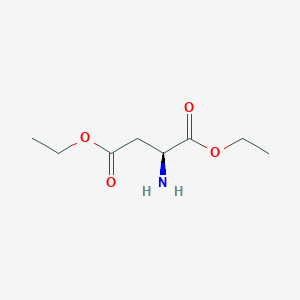

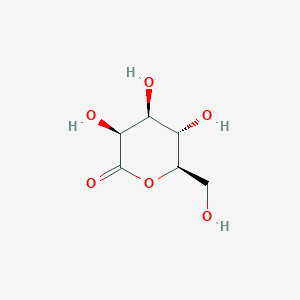
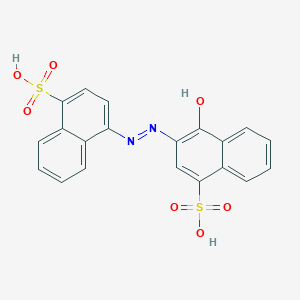

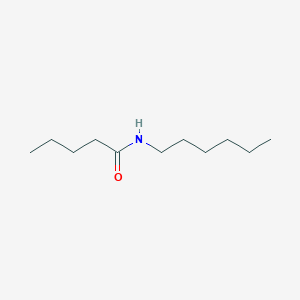
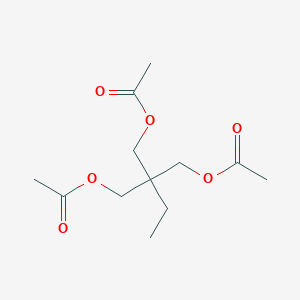
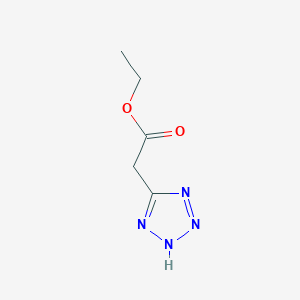
![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
